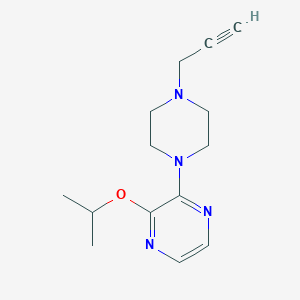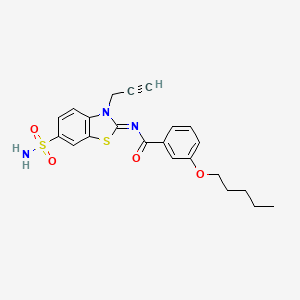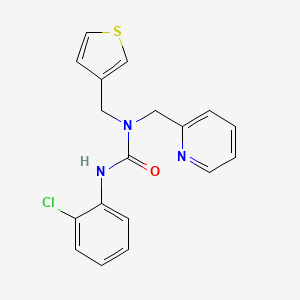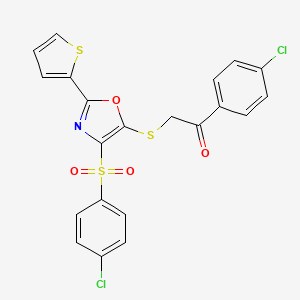![molecular formula C21H17N3O3S2 B2593660 3-アセチル-N-(2-メチル-4-{[1,3]チアゾロ[5,4-b]ピリジン-2-イル}フェニル)ベンゼン-1-スルホンアミド CAS No. 2309585-33-7](/img/structure/B2593660.png)
3-アセチル-N-(2-メチル-4-{[1,3]チアゾロ[5,4-b]ピリジン-2-イル}フェニル)ベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a chemical compound that belongs to a class of molecules known as thiazolopyrimidines . These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, and antihypertensive activities .
Synthesis Analysis
Thiazolopyrimidines are typically synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .科学的研究の応用
がん治療
この化合物の構造の複雑さは、がん治療への応用可能性を示唆しています。 インドール誘導体は、本化合物と構造的に類似した部分を持ち、がん細胞に対して活性を持つことが示されています 。これは、本化合物が合成され、がん細胞の増殖を阻害する効果について試験されれば、新しい治療法につながる可能性を示唆しています。
細菌感染症
関連する分子で観察された抗菌性から 、本化合物は、新しい抗菌剤の開発に応用できます。グラム陽性菌に対して特に効果的であり、細菌感染症の治療のための新たな道を開く可能性があります。
医薬品合成
本化合物の構造は、医薬品合成に適しています。 インドールが特定のアルカロイドの合成において果たす役割と同様に、本化合物は、薬理活性を持つより複雑な分子の合成における前駆体または中間体として役立ちます .
抗炎症作用
インドール誘導体は、抗炎症作用が注目されています 。拡張して、本化合物は合成され、炎症を軽減する能力について試験することができます。これは、さまざまな炎症性疾患の治療に役立ちます。
抗ウイルス活性
本化合物は、抗ウイルス活性について検討できます。 インドール誘導体は、インフルエンザA型ウイルスや他のウイルスに対して阻害効果を示しています 。これは、本化合物がウイルス感染症の対策にも有効である可能性を示唆しています。
鎮痛作用
最後に、本化合物は鎮痛作用を持つ可能性があります。 類似の構造は、鎮痛効果に関連付けられています 。これは、本化合物が新しい疼痛管理薬の開発候補となる可能性を示唆しています。
作用機序
Target of Action
It’s known that similar compounds with an indole scaffold bind with high affinity to multiple receptors , which could be the case for this compound as well.
Mode of Action
One study suggests that a similar compound with a thiazolo[5,4-b]pyridine structure exhibited strong inhibitory activity due to the electron-deficient aryl group resulting in a more acidic sulfonamide nh proton being able to make a stronger charged interaction .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to have diverse biological activities and can affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as anti-inflammatory and analgesic activities .
生化学分析
Biochemical Properties
3-acetyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes, including enzyme inhibition and activation . This compound has been shown to interact with enzymes such as collagen prolyl-4-hydroxylase, which is involved in collagen synthesis . Additionally, it can bind to receptors like vascular endothelial growth factor receptor 2 (VEGFR-2), influencing cell signaling pathways .
Cellular Effects
The effects of 3-acetyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells, thereby reducing collagen synthesis and fibrosis . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 3-acetyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as collagen prolyl-4-hydroxylase by binding to their active sites, thereby preventing their catalytic activity . Additionally, this compound can activate or inhibit receptors, leading to changes in gene expression and cellular responses. The thiazole ring’s aromaticity and electron delocalization play a significant role in these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-acetyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular functionLong-term studies have indicated that it can have sustained effects on cellular function, particularly in reducing fibrosis and inflammation .
Dosage Effects in Animal Models
The effects of 3-acetyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and fibrosis. At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
3-acetyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence the activity of enzymes such as collagen prolyl-4-hydroxylase, affecting collagen synthesis and degradation . Additionally, this compound may alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-acetyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 3-acetyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-acetyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-13-11-16(20-23-19-7-4-10-22-21(19)28-20)8-9-18(13)24-29(26,27)17-6-3-5-15(12-17)14(2)25/h3-12,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXRHNDPVREDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)
![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)



![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)

![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)

![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

